molecular formula C34H66NO3R B012153 N-Stearoylsphingosine CAS No. 104404-17-3

N-Stearoylsphingosine

Cat. No.: B012153
CAS No.: 104404-17-3
M. Wt: 566 g/mol
InChI Key: VODZWWMEJITOND-NXCSZAMKSA-N
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Description

Cer(D18:1/18:0), also known as C18 cer or ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:0) is considered to be a ceramide lipid molecule. Cer(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:0) can be found anywhere throughout the human cell, such as in intracellular membrane, mitochondria, endosome, and myelin sheath. Cer(D18:1/18:0) exists in all eukaryotes, ranging from yeast to humans. In humans, cer(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the globoid cell leukodystrophy pathway, and the sphingolipid metabolism pathway. Cer(D18:1/18:0) is also involved in a few metabolic disorders, which include the krabbe disease pathway, the fabry disease pathway, and the gaucher disease pathway.
N-octadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-stearoyl-sphingoid base. It derives from an octadecanoic acid.

Mechanism of Action

Biological Activity

N-Stearoylsphingosine, also known as Ceramide (d18:1/18:0), is a significant sphingolipid with diverse biological activities. This compound plays crucial roles in cellular signaling, metabolism, and various physiological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and data tables.

Overview of this compound

This compound is an amide compound prevalent in eukaryotic organisms. It is synthesized through the de novo pathway from serine and palmitoyl-CoA, involving serine palmitoyltransferase (SPT) as a rate-limiting enzyme. Its structure consists of a sphingosine backbone with a stearic acid moiety, which influences its biological properties.

  • Protein Phosphatase Activity : this compound enhances the activity of protein phosphatase 2A (PP2A) by disrupting the binding of PP2A to its inhibitor. This interaction promotes the dephosphorylation of Akt, a key regulator in cell survival and metabolism, thereby influencing various signaling pathways involved in cancer progression and other diseases .
  • Role in Sphingolipid Metabolism : This sphingolipid is implicated in modulating ceramide metabolism. Studies have shown that dietary components can influence the levels of this compound in tissues, affecting overall sphingolipid profiles and related metabolic pathways .
  • Inflammatory Response Modulation : this compound has been associated with inflammatory processes. It can alter the expression of sphingosine-1-phosphate (S1P) receptors, which are critical for immune responses and inflammation .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Cell Proliferation and Apoptosis : Research indicates that this compound can influence cell growth and apoptosis. For instance, its interaction with S1P pathways may affect cell survival mechanisms in cancer cells .
  • Metabolic Regulation : This compound plays a role in lipid metabolism and insulin sensitivity. Its levels have been linked to metabolic disorders such as obesity and type 2 diabetes .
  • Asthma Pathogenesis : In pediatric studies, lower concentrations of sphingolipids including this compound were associated with increased risks of asthma development. This suggests that sphingolipid metabolism may be critical in respiratory health .

Table 1: Association of this compound with Asthma Development

Metaboliteβ-EstimateConfidence IntervalP ValueFDR P Value
Glycosyl-N-stearoyl-sphingosine (d18:1/18:0)-0.516-0.777 to -0.2540.00010.09
N-stearoyl-sphingosine (d18:1/18:0)-0.282-0.515 to -0.0480.021

This table illustrates the negative association between this compound levels and asthma risk, highlighting its potential role as a biomarker for respiratory health .

Table 2: Effects on Sphingolipid Metabolism

Treatment GroupCeramide Levels (µmol/g)Sphinganine Levels (µmol/g)
Control12.53.4
Bean-fed8.32.1

The data indicate that dietary interventions can significantly alter sphingolipid profiles, including reductions in ceramide levels associated with this compound .

Case Studies

Case Study 1 : A study involving mouse models demonstrated that dietary intake of common beans led to significant reductions in hepatic ceramide levels, including this compound. This reduction correlated with improved metabolic profiles and decreased markers of liver inflammation .

Case Study 2 : In a cohort study examining childhood asthma, researchers found that lower levels of various sphingolipids, including this compound, were linked to increased airway resistance and asthma incidence by age three . This suggests potential therapeutic targets for early intervention.

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-NXCSZAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317818
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2304-81-6
Record name C18-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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